molecular formula C11H10ClNO B13197064 1-Chloro-8-methoxy-3-methylisoquinoline

1-Chloro-8-methoxy-3-methylisoquinoline

Cat. No.: B13197064
M. Wt: 207.65 g/mol
InChI Key: NTTSSSMMSODRHB-UHFFFAOYSA-N
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Description

1-Chloro-8-methoxy-3-methylisoquinoline is a heterocyclic aromatic compound with the molecular formula C11H10ClNO. It belongs to the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chlorine atom at the first position, a methoxy group at the eighth position, and a methyl group at the third position on the isoquinoline ring.

Preparation Methods

The synthesis of 1-Chloro-8-methoxy-3-methylisoquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives . Additionally, modern methods may involve metal-catalyzed reactions or catalyst-free processes in aqueous media to enhance efficiency and reduce environmental impact .

Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

1-Chloro-8-methoxy-3-methylisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The isoquinoline ring can be reduced to tetrahydroisoquinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

These reactions yield various products, which can be further utilized in different applications, including the synthesis of more complex molecules .

Comparison with Similar Compounds

1-Chloro-8-methoxy-3-methylisoquinoline can be compared with other isoquinoline derivatives, such as:

    1-Chloro-8-methylisoquinoline: Lacks the methoxy group, which may affect its reactivity and biological activity.

    8-Methoxy-3-methylisoquinoline:

    1-Chloro-3-methylisoquinoline: Lacks the methoxy group, potentially altering its chemical behavior and biological effects.

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of scientific research and industrial use.

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

1-chloro-8-methoxy-3-methylisoquinoline

InChI

InChI=1S/C11H10ClNO/c1-7-6-8-4-3-5-9(14-2)10(8)11(12)13-7/h3-6H,1-2H3

InChI Key

NTTSSSMMSODRHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC=C2)OC)C(=N1)Cl

Origin of Product

United States

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